[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine and a methyl group, and a piperidine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from basic organic molecules such as acetonitrile and formamide.
Substitution Reactions: Chlorine and methyl groups are introduced to the pyrimidine ring through electrophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the pyrimidine ring through nucleophilic substitution reactions.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid.
Reduction: Reduction reactions can occur at the pyrimidine ring, particularly at the nitrogen atoms, leading to the formation of amines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-ylamine hydrochloride
- 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol is unique due to the presence of the methanol group, which can undergo various chemical reactions, providing additional versatility in its applications. This makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-6-13-11(14-10(8)12)15-5-3-2-4-9(15)7-16/h6,9,16H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUPWPJMRJUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.